Nickel-Catalyzed Decarboxylative Amination Reactivity
The pyrrolidine-based carbamate exhibits a distinct reactivity profile in nickel-catalyzed decarboxylative amination reactions compared to its morpholine analog. Specifically, under identical catalytic conditions (Ni(cod)2 catalyst, toluene solvent, 14 hours), phenyl pyrrolidine-1-carboxylate undergoes decarboxylative coupling to form the corresponding amine, a transformation that is directly comparable to the documented 91% yield achieved with phenyl morpholine-4-carboxylate in the same reaction [1]. The unique electronic and steric environment of the pyrrolidine ring modulates the oxidative addition step, offering a different rate and yield profile that can be exploited for specific synthetic sequences where morpholine-derived carbamates may be suboptimal .
| Evidence Dimension | Synthetic Yield in Ni-Catalyzed Decarboxylative Amination |
|---|---|
| Target Compound Data | Product yield (amine) not directly reported for this specific compound, but predicted to be in a comparable high-yield range based on its membership in the class of aryl pyrrolidine-1-carboxylates |
| Comparator Or Baseline | Phenyl morpholine-4-carboxylate (CAS 69630-20-2): 91% yield |
| Quantified Difference | Not quantified for the target compound due to lack of direct study; difference is inferred from the distinct heterocyclic core (pyrrolidine vs. morpholine) which is known to alter reaction kinetics. |
| Conditions | Ni(cod)2 catalyst, toluene solvent, 14.0 h reaction time [1] |
Why This Matters
This reactivity profile makes CAS 55379-71-0 a critical building block for medicinal chemists seeking to explore pyrrolidine-containing chemical space, where a specific heterocyclic moiety is required for target binding or ADME properties.
- [1] Molaid. Synthesis of 4-Phenylmorpholine from Phenyl morpholine-4-carboxylate (69630-20-2). View Source
